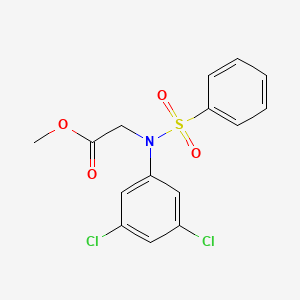
Methyl N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycinate is a useful research compound. Its molecular formula is C15H13Cl2NO4S and its molecular weight is 374.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycinate (CAS No. 425605-85-2) is a compound of interest due to its potential biological activities, particularly in the context of bone health and antimicrobial properties. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.
- Molecular Formula : C15H13Cl2NO4S
- Molecular Weight : 374.23 g/mol
- Purity : Typically ≥ 95%
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in preventing osteoclastogenesis and estrogen-dependent bone loss. The following sections detail specific findings related to its biological effects.
1. Antibone Resorption Activity
A study conducted on mice demonstrated the compound's ability to inhibit osteoclastogenesis, which is crucial in bone resorption processes. This effect is particularly relevant in conditions such as osteoporosis, where excessive bone loss occurs.
Key Findings:
- Inhibition of Osteoclastogenesis : The compound significantly reduced the formation of osteoclasts in vitro and in vivo.
- Mechanism of Action : It appears to modulate signaling pathways associated with osteoclast differentiation.
2. Antimicrobial Activity
This compound has also been assessed for its antimicrobial properties against various pathogens.
Antimicrobial Efficacy:
- Microorganisms Tested : The compound was tested against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values indicate potent activity against pathogens such as Pseudomonas aeruginosa and Escherichia coli, with values reported as low as 0.21 μM for certain strains.
Table 1: Summary of Biological Activities
4. Molecular Docking Studies
Molecular docking studies have provided insights into the potential mechanisms through which this compound exerts its biological effects.
Binding Interactions:
- Targets : The compound showed favorable binding interactions with key proteins involved in bacterial resistance mechanisms.
- Binding Energy : Comparative studies indicated that its binding energies were comparable to those of established antibiotics like ciprofloxacin.
Eigenschaften
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-3,5-dichloroanilino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c1-22-15(19)10-18(13-8-11(16)7-12(17)9-13)23(20,21)14-5-3-2-4-6-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXFASQLEHIOGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC(=CC(=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














